2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrido[4,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system known for its role in modulating kinase and epigenetic targets . Key structural elements include:
- Position 2: A sulfanyl (-S-) linker connecting the core to an acetamide moiety.
- Acetamide substituent: An N-(4-methoxyphenyl) group, contributing to solubility and metabolic stability via the methoxy group.
The pyrido-pyrimidin scaffold is structurally distinct from simpler pyrimidine derivatives, offering improved conformational rigidity and binding specificity . The compound’s synthetic route likely involves coupling 6-mercapto-pyrido-pyrimidin intermediates with acetamide derivatives, as seen in analogous S-substituted nicotinamide syntheses .
Properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3S/c1-31-18-8-6-17(7-9-18)25-21(29)14-32-23-26-20-10-11-28(13-19(20)22(30)27-23)12-15-2-4-16(24)5-3-15/h2-9H,10-14H2,1H3,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQIVMHJBWFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 2-({6-[(4-fluorophenyl)methyl]-4-oxo... exhibit significant antimicrobial properties. The introduction of fluorine atoms often enhances the biological activity of such compounds. For instance, studies have shown that fluorinated derivatives can exhibit improved antibacterial effects compared to their non-fluorinated counterparts .
Pharmacological Studies
The compound's unique structure makes it a candidate for pharmacological studies targeting various diseases. The pyrido[4,3-d]pyrimidin core is known for its potential in developing drugs that target specific biological pathways. This compound could be explored for its efficacy in treating conditions like cancer or bacterial infections due to its structural similarity to known therapeutic agents .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing new derivatives. The presence of different functional groups allows for modifications that can lead to the development of compounds with enhanced biological activities or improved pharmacokinetic properties. Synthetic routes involving this compound can lead to the discovery of new drugs with tailored effects .
Case Studies
Several studies have investigated the applications and effects of similar compounds:
- Antibacterial Derivatives : A study highlighted the synthesis of fluoroquinolone derivatives from related structures that demonstrated high antibacterial activity against resistant strains of bacteria. The inclusion of a fluorobenzyl group was noted to significantly enhance the antimicrobial potency of these derivatives .
- Cancer Therapeutics : Research has shown that pyrido[4,3-d]pyrimidin derivatives can inhibit tumor growth in vitro and in vivo models. The mechanism often involves targeting specific enzymes or receptors involved in cancer progression .
Mechanism of Action
The mechanism of action of 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure Variations
- Pyrido[4,3-d]pyrimidin vs. Thieno[3,2-d]pyrimidin (): The thieno-pyrimidin core replaces a pyridine ring with a thiophene, altering electronic properties. For example, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide shows higher metabolic stability due to the trifluoromethoxy group but lower aqueous solubility compared to the target compound .
- Nicotinamide Backbone (): S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides share the acetamide-sulfanyl motif but lack the pyrido-pyrimidin complexity.
Substituent Analysis
- 4-Fluorophenyl vs. 4-Methylphenyl : Fluorine’s electronegativity enhances hydrogen bonding and membrane permeability compared to the methyl group’s steric bulk .
- 4-Methoxy vs. 4-Trifluoromethoxy : The trifluoromethoxy group increases metabolic resistance but introduces higher hydrophobicity, impacting bioavailability .
Physicochemical and Pharmacokinetic Profiling
- Solubility : The target compound’s methoxy group improves water solubility (predicted LogS ≈ -4.5) compared to the trifluoromethoxy analog (LogS ≈ -5.8) .
- Lipophilicity: ClogP values (target: ~3.2; thieno-pyrimidin analog: ~4.1) suggest the target compound strikes a balance between membrane permeability and solubility .
- Metabolic Stability : The pyrido-pyrimidin core may resist oxidative metabolism better than nicotinamide derivatives, as observed in similar bicyclic systems .
Bioactivity and Target Engagement
- Kinase Inhibition : Pyrido-pyrimidin derivatives are associated with kinase inhibition (e.g., PI3K, mTOR). The target compound’s 4-fluorophenyl group may enhance ATP-binding pocket interactions, as seen in structurally related kinase inhibitors .
- Epigenetic Modulation: Analogous compounds with pyrido-pyrimidin cores show HDAC inhibitory activity.
Computational Comparisons
- Molecular Networking (): The target compound’s MS/MS profile would cluster with other pyrido-pyrimidin derivatives (cosine score >0.8), distinguishing it from thieno-pyrimidin analogs .
- QSAR Predictions (): Models trained on kinase inhibitors predict the target’s IC50 values in the nanomolar range, aligning with its structural complexity and substituent effects .
Biological Activity
The compound 2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide , also known by its ChemDiv ID E140-0205 and CAS number 946300-91-0, is a complex organic molecule with significant potential in medicinal chemistry. The structure incorporates a pyrido[4,3-d]pyrimidin core and various functional groups that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 468.54 g/mol. The presence of fluorine and methoxy groups in the structure is believed to enhance its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. The pyrido[4,3-d]pyrimidine moiety is known for its ability to inhibit several enzymes and receptors associated with cancer progression and microbial resistance.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Study:
In a screening study conducted on multicellular spheroids, the compound demonstrated significant antiproliferative effects against breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at low concentrations (Fayad et al., 2019) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of cell membranes | |
| Enzyme Inhibition | Potential inhibition of kinases |
Pharmacological Profile
The pharmacological profile indicates that the compound may act as an inhibitor for various kinases involved in signaling pathways associated with cancer and inflammation. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
Synthesis and Derivatives
The synthesis involves multiple steps to construct the pyrido[4,3-d]pyrimidin core followed by the introduction of functional groups. Variations in this synthesis can lead to derivatives with enhanced biological activity.
Synthetic Route Overview:
- Formation of Pyrido[4,3-d]pyrimidin Core: Cyclization of appropriate precursors.
- Introduction of Fluorobenzyl Group: Reaction with 4-fluorobenzylamine.
- Attachment of Methoxyphenylacetamide Moiety: Final coupling reaction to form the complete structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
